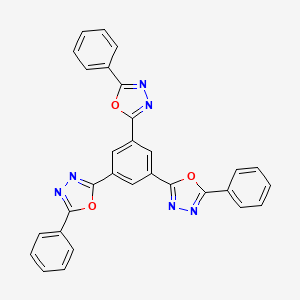
1,3,5-Tris(5-phenyl-1,3,4-oxadiazol-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(5-phenyl-1,3,4-oxadiazol-2-yl)benzene: is a star-shaped organic compound that has gained significant attention in the field of materials science. This compound is known for its unique structural properties, which make it an excellent candidate for various applications, particularly in optoelectronics and organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tris(5-phenyl-1,3,4-oxadiazol-2-yl)benzene typically involves a multi-step process. One common method is the threefold Huisgen reaction on a central triazine tricarboxylic acid with suitable aryltetrazoles . This reaction yields the desired compound with high efficiency. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as copper(I) iodide to facilitate the cycloaddition process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tris(5-phenyl-1,3,4-oxadiazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups into the phenyl rings.
Scientific Research Applications
1,3,5-Tris(5-phenyl-1,3,4-oxadiazol-2-yl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Mechanism of Action
The mechanism by which 1,3,5-Tris(5-phenyl-1,3,4-oxadiazol-2-yl)benzene exerts its effects is primarily related to its electronic properties. The compound’s structure allows for efficient charge transfer, making it an excellent candidate for use in electronic devices. The molecular targets and pathways involved include interactions with electron transport layers in OLEDs and OPVs, where it helps facilitate the movement of electrons and holes, thereby enhancing device performance .
Comparison with Similar Compounds
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi): Known for its use in OLEDs as a hole-blocking material.
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Used in organic synthesis as a boronic acid derivative.
1,3,5-Tris(4-phenylboronic acid)benzene: Another boronic acid derivative used in organic synthesis.
Uniqueness: 1,3,5-Tris(5-phenyl-1,3,4-oxadiazol-2-yl)benzene stands out due to its unique star-shaped structure, which provides exceptional thermal and photophysical properties. This makes it particularly suitable for applications in optoelectronics, where stability and efficiency are crucial .
Properties
CAS No. |
148044-11-5 |
|---|---|
Molecular Formula |
C30H18N6O3 |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
2-[3,5-bis(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C30H18N6O3/c1-4-10-19(11-5-1)25-31-34-28(37-25)22-16-23(29-35-32-26(38-29)20-12-6-2-7-13-20)18-24(17-22)30-36-33-27(39-30)21-14-8-3-9-15-21/h1-18H |
InChI Key |
WVVRLJFQEXHDBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC(=C3)C4=NN=C(O4)C5=CC=CC=C5)C6=NN=C(O6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



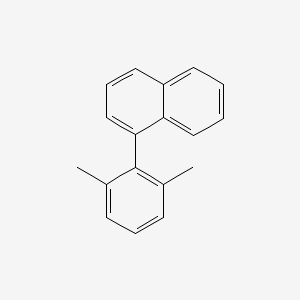
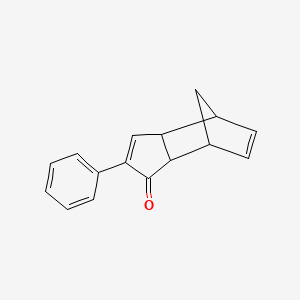
![3-(Benzyloxy)-8-methyl-1-oxaspiro[4.5]dec-6-en-2-ol](/img/structure/B15164040.png)
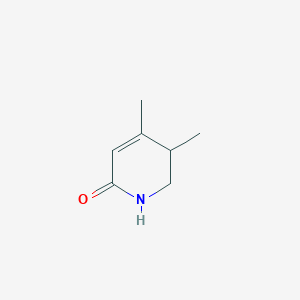
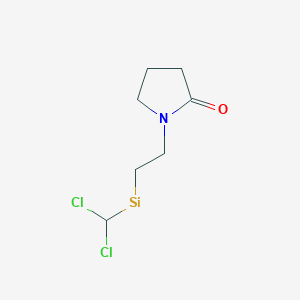
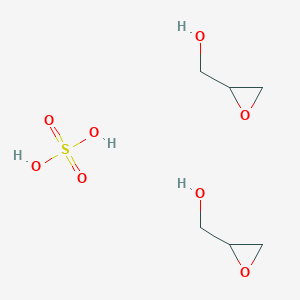
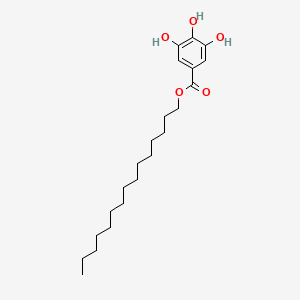
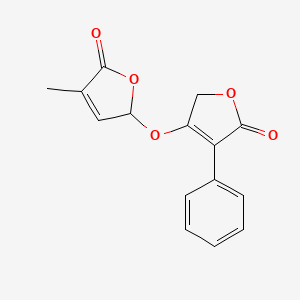
![1-{5-[2-(Triethoxysilyl)ethyl]-2,3-dihydro-1,4-benzodioxin-6-yl}ethan-1-one](/img/structure/B15164081.png)

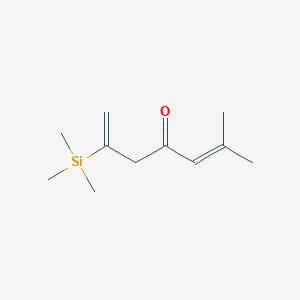

![4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl](/img/structure/B15164111.png)
